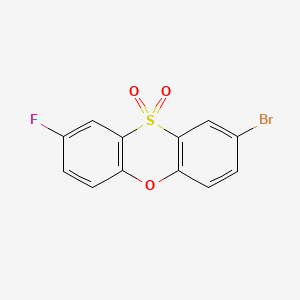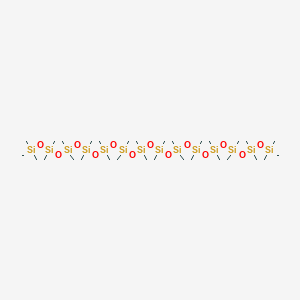
Tetradecasiloxane, triacontamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecasiloxane, triacontamethyl- is a siloxane compound with the molecular formula C30H90O13Si14. It is a type of organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradecasiloxane, triacontamethyl- typically involves the hydrolysis and condensation of chlorosilanes. The process begins with the reaction of methyltrichlorosilane with water, leading to the formation of silanols. These silanols then undergo condensation reactions to form the siloxane bonds. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation steps .
Industrial Production Methods: In industrial settings, the production of tetradecasiloxane, triacontamethyl- is carried out in large reactors where the reaction conditions can be precisely controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality siloxane compounds. The process may also involve the use of solvents to control the viscosity and facilitate the handling of the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecasiloxane, triacontamethyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms, often resulting in the formation of silane groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and ozone, often used under mild conditions to avoid breaking the siloxane bonds.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Formation of silanol groups.
Reduction: Formation of silane groups.
Substitution: Formation of new alkyl-substituted siloxane compounds.
Wissenschaftliche Forschungsanwendungen
Tetradecasiloxane, triacontamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Wirkmechanismus
The mechanism of action of tetradecasiloxane, triacontamethyl- involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective as a coating or sealant. Additionally, its ability to form strong silicon-oxygen bonds contributes to its stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Hexamethyldisiloxane: A smaller siloxane compound with similar hydrophobic properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane compound with a similar structure but different physical properties.
Polydimethylsiloxane: A polymeric siloxane compound with a wide range of applications in various industries.
Uniqueness: Tetradecasiloxane, triacontamethyl- is unique due to its larger size and higher molecular weight compared to other siloxane compounds. This results in enhanced stability and hydrophobicity, making it particularly useful in applications requiring long-lasting and durable materials .
Eigenschaften
CAS-Nummer |
2471-10-5 |
|---|---|
Molekularformel |
C30H90O13Si14 |
Molekulargewicht |
1052.2 g/mol |
IUPAC-Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C30H90O13Si14/c1-44(2,3)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)43-57(29,30)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(4,5)6/h1-30H3 |
InChI-Schlüssel |
ZJPOEHJHMRBDHP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


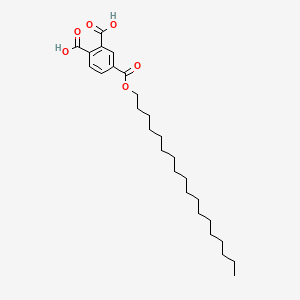
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)



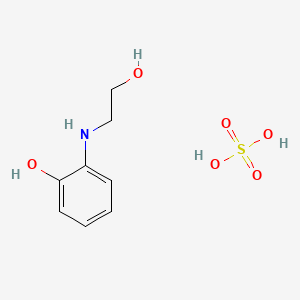
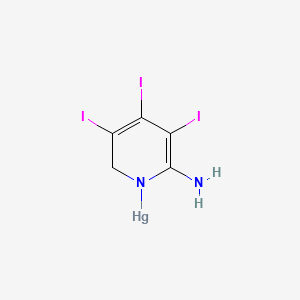
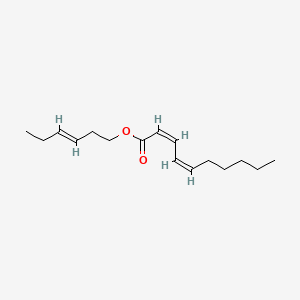

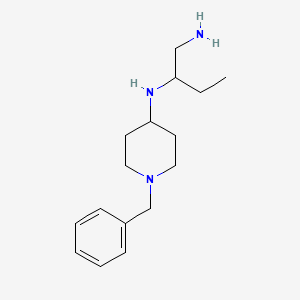

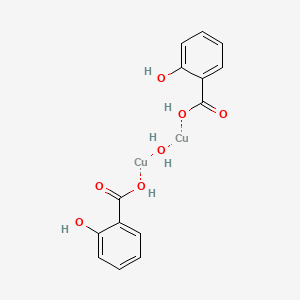
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
